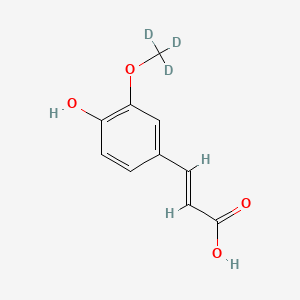

Ferulic Acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-CGLOQUBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Advent of a Deuterated Tracer: A Technical History of Ferulic Acid-d3

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of Ferulic Acid and its Deuterated Analog, Ferulic Acid-d3.

Introduction

Ferulic acid, a ubiquitous phenolic compound found throughout the plant kingdom, has garnered significant scientific interest for its potent antioxidant and various therapeutic properties. Its journey from initial isolation to a key molecule in diverse research fields is a testament to the enduring exploration of natural products. The development of isotopically labeled analogs, particularly this compound, has been pivotal for advancing our understanding of its pharmacokinetics, metabolism, and overall biological activity. This technical guide provides a comprehensive overview of the discovery and synthesis of both ferulic acid and its deuterated counterpart, this compound, with a focus on the experimental methodologies that underpin their preparation.

Discovery and Early Synthesis of Ferulic Acid

The history of ferulic acid began in 1866 when it was first isolated from the resin of the plant Ferula foetida by Austrian chemists Hlasiwetz and Barth. This discovery laid the groundwork for future investigations into its chemical structure and biological significance. For several decades, research on ferulic acid remained sporadic. A significant milestone was achieved in 1925 with the first chemical synthesis of ferulic acid. This process, a Knoevenagel condensation, utilized vanillin and malonic acid as starting materials, providing a reproducible method for obtaining the compound and paving the way for more extensive research into its properties and potential applications.

Historical Timeline:

| Year | Milestone | Key Researchers/Details |

| 1866 | First isolation of Ferulic Acid | Hlasiwetz and Barth, from Ferula foetida resin. |

| 1925 | First chemical synthesis of Ferulic Acid | Reaction of vanillin with malonic acid. |

The Emergence of this compound: A Deuterated Tracer

The advent of isotopically labeled compounds revolutionized the study of drug metabolism and pharmacokinetics. The synthesis of deuterated ferulic acid, specifically this compound, provided researchers with a valuable tool for use as an internal standard in mass spectrometry-based bioanalytical assays. The "d3" designation indicates that three hydrogen atoms in the methoxy group (-OCH3) attached to the phenyl ring have been replaced with deuterium atoms (-OCD3). This subtle change in mass allows for the precise quantification of the non-deuterated ferulic acid in complex biological matrices.

The synthesis of this compound mirrors the historical synthesis of its non-deuterated parent, with the key difference being the use of a deuterated precursor. The common and efficient route involves the use of deuterated vanillin, specifically vanillin-(methoxy-d3), which is then reacted with malonic acid.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a two-step process that begins with the preparation of the deuterated intermediate, vanillin-(methoxy-d3), followed by a condensation reaction to yield the final product.

Step 1: Synthesis of Vanillin-(methoxy-d3)

Principle: This step involves the methylation of protocatechuic aldehyde using a deuterated methylating agent, such as iodomethane-d3, in the presence of a base.

Experimental Protocol:

-

Materials:

-

Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

-

Iodomethane-d3 (CD3I)

-

Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF) as solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na2SO4) for drying

-

-

Procedure:

-

Dissolve protocatechuic aldehyde in the chosen solvent (e.g., acetone) in a round-bottom flask.

-

Add the base (e.g., potassium carbonate) to the solution and stir.

-

Slowly add iodomethane-d3 to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate any unreacted starting material.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude vanillin-(methoxy-d3).

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Step 2: Synthesis of this compound from Vanillin-(methoxy-d3)

Principle: This is a Knoevenagel condensation reaction where the aldehyde group of vanillin-(methoxy-d3) reacts with the active methylene group of malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.

Experimental Protocol:

-

Materials:

-

Vanillin-(methoxy-d3)

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (HCl) for acidification

-

Water for precipitation and washing

-

Ethanol for recrystallization

-

-

Procedure:

-

In a round-bottom flask, dissolve vanillin-(methoxy-d3) and malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Filter the precipitated solid, which is the crude this compound.

-

Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride and other impurities.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol/water, to obtain the final product as a crystalline solid.

-

Visualization of Synthesis Pathways

Synthesis of Vanillin-(methoxy-d3)

Caption: Synthesis of Vanillin-(methoxy-d3) from Protocatechuic aldehyde.

Synthesis of this compound

Caption: Synthesis of this compound from Vanillin-(methoxy-d3).

Conclusion

The journey from the initial discovery of ferulic acid to the synthesis of its deuterated analog, this compound, highlights the progression of chemical synthesis and its critical role in advancing biological and pharmaceutical research. The availability of this compound as a stable isotope-labeled internal standard has been instrumental in enabling accurate and precise quantification of ferulic acid in complex biological samples, thereby facilitating a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. The detailed synthetic protocols provided in this guide offer a practical resource for researchers and professionals in the field of drug development and natural product chemistry.

Biosynthesis of Deuterium-Labeled Ferulic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a ubiquitous phenolic compound derived from the shikimate pathway in plants, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Isotopic labeling, particularly with deuterium, is a powerful technique used to trace metabolic pathways, understand reaction mechanisms, and enhance the pharmacokinetic profiles of drug candidates.[3] The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive overview of the biosynthesis of deuterium-labeled ferulic acid, focusing on a microbial production platform. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Biosynthesis of Deuterium-Labeled Ferulic Acid: A Microbial Approach

The biosynthesis of deuterium-labeled ferulic acid can be achieved by leveraging metabolically engineered microorganisms. Strains of Escherichia coli have been successfully engineered to produce ferulic acid from simple carbon sources or precursors like tyrosine.[4][5] By cultivating these engineered microbes in a deuterium-enriched medium, the deuterium atoms can be incorporated into the ferulic acid structure.

Experimental Protocol: Microbial Production of Deuterium-Labeled Ferulic Acid

This protocol outlines a method for producing deuterium-labeled ferulic acid using an engineered E. coli strain. The strategy involves expressing the necessary biosynthetic enzymes and providing deuterated precursors in the culture medium.

1. Engineered Microbial Strain:

-

Host Strain: E. coli JM109(DE3) is a suitable host for heterologous protein expression.

-

Biosynthetic Pathway Genes: A synthetic operon containing the following genes should be cloned into an expression vector (e.g., pET or p15A-based vectors):

-

tal: Tyrosine ammonia-lyase from Rhodobacter sphaeroides (converts L-tyrosine to p-coumaric acid).

-

sam5: p-Coumarate 3-hydroxylase from Saccharothrix espanaensis (converts p-coumaric acid to caffeic acid).

-

comt: Caffeic acid O-methyltransferase from Triticum aestivum (converts caffeic acid to ferulic acid).

-

The expression of these genes can be placed under the control of an inducible promoter, such as the T5 promoter.

-

2. Culture Medium and Conditions:

-

Minimal Medium: A defined minimal medium (e.g., M9 minimal medium) should be used to control the isotopic composition of the nutrients.

-

Deuterium Source:

-

Option A (Full Labeling): Prepare the M9 minimal medium using deuterium oxide (D₂O) as the solvent and a deuterated carbon source like glucose-d₁₂. This will result in extensive labeling throughout the ferulic acid molecule.

-

Option B (Precursor-Directed Labeling): Use standard H₂O-based M9 medium and supplement it with a deuterated precursor, such as L-tyrosine-d₇. This will lead to more specific labeling patterns.

-

-

Fermentation:

-

Inoculate a 5 mL starter culture of the engineered E. coli in LB medium and grow overnight at 37°C with shaking.

-

Inoculate 1 L of the deuterium-enriched minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05.

-

Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

-

Induce gene expression by adding IPTG to a final concentration of 0.1 mM.

-

If using the precursor-directed approach (Option B), add the deuterated L-tyrosine at the time of induction.

-

Reduce the temperature to 30°C and continue the fermentation for 48-72 hours.

-

3. Extraction and Purification:

-

Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells.

-

Collect the supernatant, which contains the secreted ferulic acid.

-

Acidify the supernatant to pH 2-3 with 6 M HCl to precipitate the ferulic acid.

-

Extract the ferulic acid from the acidified supernatant with an equal volume of ethyl acetate three times.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude deuterium-labeled ferulic acid.

-

Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

4. Characterization and Quantification:

-

High-Performance Liquid Chromatography (HPLC): Analyze the purity of the synthesized ferulic acid using a C18 column and a mobile phase of methanol and water with 0.1% acetic acid.

-

Mass Spectrometry (MS): Confirm the incorporation of deuterium by analyzing the mass-to-charge ratio (m/z) of the product using LC-MS or direct infusion ESI-MS. The molecular weight will be higher than that of unlabeled ferulic acid (194.18 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR to observe the disappearance or reduction of signals corresponding to the positions of deuterium incorporation. ²H NMR can be used to directly detect the deuterium nuclei and confirm their positions.

Quantitative Data

The following tables summarize expected quantitative data for the biosynthesis of deuterium-labeled ferulic acid.

Table 1: Summary of Expected Quantitative Data for Microbial Biosynthesis

| Parameter | Expected Value | Notes |

| Titer (mg/L) | 150 - 250 | Based on reported yields for non-labeled ferulic acid in similar systems. |

| Yield (mg/g of carbon source) | 20 - 40 | Dependent on the efficiency of the metabolic pathway. |

| Isotopic Purity (%) | > 95% | Achievable with high-purity deuterated precursors or D₂O. |

| Fermentation Time (hours) | 48 - 72 | For optimal product accumulation. |

| Optimal Induction OD₆₀₀ | 0.6 - 0.8 | Standard for protein expression in E. coli. |

| Optimal Temperature (°C) | 30 | Post-induction to improve protein folding and stability. |

| Optimal pH | 7.0 | Maintained by the buffered minimal medium. |

Table 2: Comparison of Deuterium Labeling Strategies

| Labeling Strategy | Advantages | Disadvantages |

| Full Labeling with D₂O and Deuterated Carbon Source | High degree of deuterium incorporation. | High cost of D₂O and deuterated carbon source. Potential for kinetic isotope effects to impact cell growth and enzyme activity. |

| Precursor-Directed Labeling with Deuterated L-Tyrosine | More cost-effective than full labeling. Allows for targeted labeling patterns. | Lower overall deuterium incorporation compared to full labeling. Relies on efficient uptake and utilization of the precursor. |

| In Vitro Enzymatic Synthesis with Deuterated Precursors | High control over the reaction and labeling. | Requires purification of multiple enzymes. May have lower overall yields compared to whole-cell fermentation. |

Visualizations of Pathways and Workflows

Biosynthetic Pathway of Ferulic Acid

The biosynthesis of ferulic acid originates from the shikimate pathway, starting from the amino acid L-tyrosine.

Caption: Biosynthetic pathway of ferulic acid from L-tyrosine.

Metabolic Pathways of Ferulic Acid

Ferulic acid can be metabolized through several routes, including decarboxylation and side-chain reduction.

Caption: Major metabolic pathways of ferulic acid.

Signaling Pathways Modulated by Ferulic Acid

Ferulic acid has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Nrf2/HO-1 Signaling Pathway

Caption: Ferulic acid activates the Nrf2/HO-1 antioxidant pathway.

NF-κB Signaling Pathway

Caption: Ferulic acid inhibits the pro-inflammatory NF-κB pathway.

Experimental Workflow

The overall workflow for the biosynthesis and characterization of deuterium-labeled ferulic acid is summarized below.

Caption: Overall workflow for biosynthesis of deuterium-labeled ferulic acid.

Conclusion

This technical guide provides a framework for the biosynthesis of deuterium-labeled ferulic acid using a metabolically engineered microbial system. The detailed protocol, along with the summarized quantitative data and visual representations of key biological pathways, serves as a valuable resource for researchers in drug discovery and metabolic engineering. The ability to produce isotopically labeled ferulic acid opens up new avenues for studying its metabolism, mechanism of action, and for developing novel therapeutics with improved pharmacokinetic properties. Further optimization of fermentation conditions and metabolic pathways could lead to even higher yields and more precise isotopic labeling patterns.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferulic acid production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High value ferulic acid biosynthesis using modular design and spent coffee ground in engineered Escherichia coli chassis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ferulic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Ferulic Acid-d3, a deuterated analog of the naturally occurring phenolic compound, ferulic acid. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.

Introduction

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound found in the cell walls of plants, where it plays a crucial role in providing structural rigidity. It is known for its potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[1] These properties have led to extensive research into its potential therapeutic applications, including in the prevention and treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.[2]

This compound is a stable isotope-labeled version of ferulic acid, where the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic labeling makes it an invaluable tool in various research applications, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification methods. The deuterium substitution provides a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled ferulic acid.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Where specific data for the deuterated form is unavailable, data for the non-deuterated ferulic acid is provided for reference, with expected differences noted.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | (2E)-3-[4-Hydroxy-3-(methoxy-d3)phenyl]-2-propenoic acid | [2][4] |

| Synonyms | trans-Ferulic Acid-d3, (E)-Ferulic Acid-d3 | |

| CAS Number | 860605-59-0 | |

| Molecular Formula | C₁₀H₇D₃O₄ | |

| Molecular Weight | 197.20 g/mol | |

| Appearance | Light Beige Solid | |

| Melting Point | >161 °C (decomposes) | |

| Storage Temperature | -20°C |

Solubility

| Solvent | Solubility | Reference |

| DMSO | Soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Water | Sparingly soluble |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following sections provide an overview of the expected and reported spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The deuterium labeling in this compound will result in distinct changes in its NMR spectra compared to the non-deuterated form.

-

¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to ferulic acid will be the absence of the singlet corresponding to the methoxy (-OCH₃) protons, which typically appears around 3.9 ppm. The signals for the aromatic and vinylic protons are expected to remain.

-

¹³C NMR: In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group (-OCD₃) will exhibit a different chemical shift and coupling pattern compared to the non-deuterated counterpart due to the carbon-deuterium coupling. The signal will likely appear as a multiplet and may be broader.

¹H NMR Data for Ferulic Acid (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.63 | d, J = 15.9 Hz | 1H | H-7 |

| 7.08 | dd, J = 8.2, 1.8 Hz | 1H | H-6 |

| 7.04 | d, J = 1.8 Hz | 1H | H-2 |

| 6.92 | d, J = 8.2 Hz | 1H | H-5 |

| 6.31 | d, J = 15.9 Hz | 1H | H-8 |

| 5.85 | br s | 1H | Ar-OH |

| 3.94 | s | 3H | -OCH₃ |

¹³C NMR Data for Ferulic Acid (in DMSO-d₆, 125 MHz)

| Chemical Shift (ppm) | Assignment |

| 168.4 | C-9 |

| 149.5 | C-4 |

| 148.3 | C-3 |

| 145.0 | C-7 |

| 125.9 | C-1 |

| 123.3 | C-6 |

| 116.0 | C-5 |

| 115.7 | C-8 |

| 111.6 | C-2 |

| 56.1 | -OCH₃ |

Mass Spectrometry (MS)

The key feature in the mass spectrum of this compound is the molecular ion peak, which will be shifted by +3 m/z units compared to ferulic acid due to the three deuterium atoms.

-

Expected Molecular Ion [M]⁺: 197.20

-

Expected [M-H]⁻ in negative ion mode: 196.20

The fragmentation pattern is expected to be similar to that of ferulic acid, with characteristic losses of CO₂, H₂O, and the methoxy group. However, the fragments containing the deuterated methoxy group will also show a +3 m/z shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of ferulic acid, with the main difference being the C-D stretching vibrations of the methoxy group, which will appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2800 cm⁻¹).

Key IR Absorptions for Ferulic Acid

| Wavenumber (cm⁻¹) | Assignment |

| 3440 | O-H stretch (phenolic) |

| 3010 | C-H stretch (aromatic and vinylic) |

| 2935, 2840 | C-H stretch (methoxy) |

| 1690 | C=O stretch (carboxylic acid) |

| 1660, 1620, 1515 | C=C stretch (aromatic and vinylic) |

| 1270 | C-O stretch (aryl ether) |

Experimental Protocols

This section outlines general experimental protocols for the analysis of this compound. These are based on established methods for ferulic acid and should be optimized for specific instrumentation and research needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of this compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 320 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or DMSO.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Experiments: Acquire standard ¹H and ¹³C NMR spectra. For more detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for ferulic acid and its derivatives.

-

Analysis Mode: Both positive and negative ion modes can be used. Negative ion mode often provides a strong [M-H]⁻ signal.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and fragmentation analysis.

-

Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide, can be directly infused or introduced via an HPLC system.

Visualizations

Antioxidant Signaling Pathway of Ferulic Acid

Ferulic acid is known to exert its antioxidant effects through the activation of the Nrf2 signaling pathway.

Experimental Workflow for HPLC Analysis

A typical workflow for the analysis of this compound using HPLC.

Relationship of Properties

A logical diagram illustrating the interconnectedness of the physical and chemical properties of this compound.

References

- 1. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, DMSO-d6, experimental) (HMDB0000954) [hmdb.ca]

- 3. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000954) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Ferulic Acid-d3 as an Internal Standard in Quantitative Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, accuracy and precision are non-negotiable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technology for this purpose due to its high sensitivity and selectivity.[1] A cornerstone of robust LC-MS/MS assays is the use of a suitable internal standard (IS) to correct for analytical variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this role. This technical guide provides an in-depth exploration of the mechanism of action of Ferulic Acid-d3, a deuterated SIL-IS, and its application in the precise quantification of endogenous ferulic acid. We will detail the underlying principles of isotope dilution mass spectrometry, present typical experimental workflows and protocols, and summarize key quantitative performance metrics.

The Imperative for Internal Standards in Bioanalysis

Quantitative analysis of analytes in complex biological matrices such as plasma, urine, or tissue is fraught with challenges. Variability can be introduced at multiple stages of the analytical process, including:

-

Sample Preparation: Inconsistent recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Chromatographic Separation: Minor fluctuations in injection volume or chromatographic conditions.

-

Mass Spectrometric Detection: Variations in ionization efficiency, often suppressed or enhanced by co-eluting matrix components (matrix effects).[2]

An internal standard is a compound with physicochemical properties closely mimicking the analyte of interest, which is added at a known, constant concentration to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[1][3] By tracking the IS alongside the analyte, these sources of error can be effectively normalized.

This compound: The Ideal Internal Standard

This compound is the deuterated analogue of ferulic acid, where three hydrogen atoms have been replaced by their stable heavy isotope, deuterium. This substitution results in a compound with a higher mass-to-charge ratio (m/z) that is easily distinguishable by the mass spectrometer, yet it exhibits virtually identical physicochemical properties to the endogenous, non-labeled ferulic acid.

Key Properties:

-

Identical Extraction Recovery: Behaves identically to ferulic acid during sample extraction.

-

Co-elution: Chromatographs with a nearly identical retention time as the analyte. A slight shift, known as the deuterium isotope effect, can sometimes occur but is generally negligible.

-

Similar Ionization Efficiency: Experiences the same degree of ion suppression or enhancement in the mass spectrometer's source.

These shared properties ensure that any physical loss or analytical variation experienced by the ferulic acid analyte is mirrored by the this compound internal standard.

Mechanism of Action: Isotope Dilution Mass Spectrometry

The core mechanism by which this compound ensures accurate quantification is isotope dilution mass spectrometry . This principle relies on the ratiometric measurement of the analyte signal to the internal standard signal. Since the concentration of the internal standard is known and constant, this ratio directly and accurately reflects the concentration of the analyte, irrespective of sample loss or signal fluctuations.

The process can be broken down as follows:

-

Spiking: A precise and known amount of this compound (IS) is added to an unknown sample containing ferulic acid (Analyte).

-

Homogenization: The IS and Analyte are thoroughly mixed, ensuring they are subjected to identical conditions throughout the subsequent steps.

-

Processing & Analysis: The sample undergoes extraction and LC-MS/MS analysis. During this process, some loss of both Analyte and IS is inevitable. However, because they behave identically, the ratio of Analyte to IS remains constant.

-

Detection: The mass spectrometer detects two distinct signals: one for the native ferulic acid and one for the heavier this compound.

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area versus the known concentration of the analyte in the calibration standards. The concentration of the unknown sample is then determined from its measured peak area ratio using this curve.

This ratiometric approach is the "mechanism" that compensates for variability, as a decrease in signal due to matrix suppression, for instance, will affect both the numerator (analyte) and the denominator (IS) of the ratio proportionally, leaving the final calculated concentration unchanged.

Figure 1: Mechanism of ratiometric correction by a stable isotope-labeled internal standard.

General Experimental Workflow

The use of this compound as an internal standard is integrated into a systematic bioanalytical workflow. The following diagram illustrates the typical sequence of events from sample receipt to final data reporting.

Figure 2: Standard bioanalytical workflow using this compound as an internal standard.

Quantitative Performance Data

The implementation of this compound as an internal standard facilitates the development of highly reliable and reproducible analytical methods. Validation of these methods in accordance with regulatory guidelines (e.g., ICH M10) demonstrates their suitability. The following table summarizes typical performance characteristics for the quantification of ferulic acid in biological matrices.

| Parameter | Typical Performance Metric | Acceptance Criteria (ICH M10) |

| Linearity (r²) | ≥ 0.999 | Not explicitly defined, but ≥ 0.99 is common practice. |

| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL - 0.5 ng/mL | Signal should be ≥ 5x blank; Accuracy ±20%, Precision ≤20% CV. |

| Intra-Assay Precision (%CV) | < 9.2% | ≤ 15% CV (≤ 20% at LLOQ). |

| Inter-Assay Precision (%CV) | < 9.2% | ≤ 15% CV (≤ 20% at LLOQ). |

| Accuracy (% Bias) | 95.4% - 111.4% | Within ±15% of nominal value (±20% at LLOQ). |

| Extraction Recovery | 96.2% - 98.3% | Not mandatory if IS is used, but should be consistent. |

| Matrix Effect | No significant effect observed | Matrix factor should be consistent and close to 1. |

Detailed Experimental Protocol: Quantification of Ferulic Acid in Human Plasma

This section provides a representative protocol for the determination of ferulic acid in human plasma using this compound as an internal standard with LC-MS/MS.

7.1 Materials and Reagents

-

Analytes: Ferulic Acid, this compound (IS)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water

-

Matrix: Drug-free human plasma

7.2 Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Ferulic Acid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Ferulic Acid stock solution with 50:50 methanol:water to prepare calibration standards (e.g., ranging from 0.1 to 5 ng/mL).

-

Internal Standard Spiking Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

7.3 Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (calibrators, QCs, or unknowns) into 1.5 mL microcentrifuge tubes.

-

Add 20 µL of the Internal Standard Spiking Solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial for analysis.

7.4 LC-MS/MS Conditions

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), negative or positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Ferulic Acid Transition: e.g., m/z 193 -> 134

-

This compound Transition: e.g., m/z 196 -> 137

-

Key Considerations and Potential Pitfalls

While this compound is an excellent internal standard, researchers must be aware of certain factors:

-

Isotopic Purity: The deuterated standard must have high isotopic enrichment (ideally ≥98%) to prevent the contribution of any unlabeled analyte from the IS solution, which would lead to artificially high results.

-

H-D Exchange: Deuterium atoms must be placed in stable positions within the molecule. If placed on exchangeable sites (like -OH or -COOH groups), they can exchange with hydrogen from the solvent, compromising the mass difference.

-

Deuterium Isotope Effect: In some cases, highly deuterated compounds can exhibit slightly different chromatographic retention times than their non-labeled counterparts. This can lead to differential matrix effects if the analyte and IS elute into regions of the chromatogram with rapidly changing ion suppression.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of ferulic acid in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, provides unparalleled correction for analytical variability inherent in sample preparation and LC-MS/MS analysis. By acting as a near-perfect chemical mimic of the analyte, it ensures that the ratiometric data generated is robust, reliable, and fit for purpose in demanding research and regulatory environments. The careful implementation of this internal standard, coupled with rigorous method validation, represents the gold standard in modern quantitative bioanalysis.

References

A Technical Guide to Ferulic Acid-d3: Sourcing, Analysis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ferulic Acid-d3, a deuterated analog of the naturally occurring antioxidant, ferulic acid. This document details its key suppliers, analytical methodologies for its quantification, and its role in biological signaling pathways, with a focus on providing practical information for researchers and drug development professionals.

Core Suppliers and Manufacturers of this compound

The availability of high-purity this compound is crucial for its application in research and development. Several reputable suppliers specialize in the provision of stable isotope-labeled compounds. The following table summarizes key suppliers and their product specifications.

| Supplier/Manufacturer | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Toronto Research Chemicals (TRC) | This compound | 860605-59-0 | C₁₀H₇D₃O₄ | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |

| Cayman Chemical | This compound | 860605-59-0 | C₁₀H₇D₃O₄ | ≥98% | 1mg, 5mg |

| Santa Cruz Biotechnology (SCBT) | This compound | 860605-59-0 | C₁₀H₇D₃O₄ | Not specified | 1mg, 5mg |

| MedChemExpress | (E)-Ferulic acid-d3 | 860605-59-0 | C₁₀H₇D₃O₄ | 99.0% | 1mg, 5mg, 10mg |

| GlpBio | (E)-Ferulic acid-d3 | 860605-59-0 | C₁₀H₇D₃O₄ | Not specified | 5mg |

| Pharmaffiliates | This compound | 860605-59-0 | C₁₀H₇D₃O₄ | Not specified | Inquire for details |

| LGC Standards | This compound | 860605-59-0 | C₁₀H₇D₃O₄ | >95% (HPLC) | 10mg, 100mg |

Synthesis and Purification of this compound

The synthesis of this compound typically involves the deuteration of a suitable precursor. A common method is the methylation of a protected catechol intermediate using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), followed by subsequent deprotection and reaction to form the propenoic acid side chain.

Illustrative Synthesis Workflow

Detailed Experimental Protocol: Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying crude this compound to achieve the high purity required for analytical standards.

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

-

The gradient is optimized to ensure good separation of this compound from any non-deuterated ferulic acid and other synthesis byproducts.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., 10% acetonitrile in water).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Inject the filtered solution onto the preparative HPLC column.

-

Run the gradient elution program to separate the components.

-

Monitor the elution profile at a wavelength of approximately 320 nm, where ferulic acid exhibits strong absorbance.

-

Collect the fraction corresponding to the this compound peak.

-

Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

-

Verify the purity of the final product using analytical HPLC and confirm its identity and isotopic enrichment by mass spectrometry.

Application as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of ferulic acid in biological matrices such as plasma, urine, and tissue homogenates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation by the mass spectrometer.

Experimental Protocol: Quantification of Ferulic Acid in Human Plasma

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a known concentration of this compound working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

LC System: A UHPLC system is preferred for rapid and efficient separation.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Ferulic Acid | 193.1 | 134.1 | -20 |

| this compound | 196.1 | 137.1 | -20 |

3. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of ferulic acid to the peak area of this compound against the concentration of ferulic acid standards.

-

The concentration of ferulic acid in the unknown plasma samples is then determined from this calibration curve.

LC-MS/MS Workflow

Role in the Wnt/β-catenin Signaling Pathway

Recent research has indicated that ferulic acid can modulate the Wnt/β-catenin signaling pathway, which is a critical pathway involved in cell proliferation, differentiation, and embryonic development. Aberrant Wnt/β-catenin signaling is implicated in various diseases, including cancer.[1][2]

Ferulic acid has been shown to exert inhibitory effects on this pathway in certain cancer cell lines. The proposed mechanism involves the downregulation of key components of the pathway, leading to a decrease in the nuclear accumulation of β-catenin, a central transcriptional co-activator in this cascade.

Wnt/β-catenin Signaling Pathway and the Putative Action of Ferulic Acid

This guide provides a foundational resource for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's certificate of analysis for lot-specific purity and concentration information.

References

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of ferulic acid, a phenolic compound of significant interest due to its antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2] It details its natural distribution, biosynthetic origins in plants, and the methodologies employed for its extraction and quantification.

Natural Occurrence and Sources

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phytochemical found throughout the plant kingdom.[3][4] It is a key component of the cell walls of commelinid plants, where it cross-links polysaccharides like arabinoxylans to lignin, contributing to the structural integrity of the cell wall.[3] This compound is present in leaves, seeds, and fruits, both in its free form and, more commonly, as covalently bound esters.

The primary dietary sources for humans include cereals, fruits, vegetables, and coffee. In cereals, ferulic acid is concentrated in the outer layers, such as the bran. The bioavailability of ferulic acid is dependent on its form; free ferulic acid has limited water solubility, while bound forms can be released by intestinal microflora and absorbed.

Quantitative Data on Ferulic Acid Content

The concentration of ferulic acid varies significantly among different plant sources and is influenced by factors such as plant variety, growing conditions, and processing methods. For instance, cooking sweet corn has been shown to increase the levels of available ferulic acid. The following table summarizes the ferulic acid content in various natural sources.

| Food Source | Category | Mean Ferulic Acid Content | Range/Details | References |

| Popcorn | Cereals | 313 mg/100 g | - | |

| Bamboo Shoots | Vegetables | 243.6 mg/100 g | - | |

| Hard Wheat, whole grain flour | Cereals | 72.21 mg/100 g FW | - | |

| Whole-Grain Rye Bread | Cereal Products | 54 mg/100 g | - | |

| Sweet Corn (cooked) | Vegetables | 42 mg/100 g | Cooking increases antioxidant levels. | |

| Whole-Grain Oat Flakes | Cereals | - | 25-52 mg/100 g | |

| Rice Bran | Cereals | 14.03 mg/kg | As determined by HPLC. | |

| Wheat Bran | Cereals | 11.03 mg/kg | As determined by HPLC. | |

| Flaxseed | Seeds | 4.1 ± 0.2 g/kg | As ferulic acid glucoside. | |

| Beer (Ale) | Beverages | 0.33 mg/100 ml | 0.05 - 0.76 mg/100 ml | |

| White Wine | Beverages | 0.09 mg/100 ml | 0.03 - 0.21 mg/100 ml | |

| Red Wine | Beverages | 0.08 mg/100 ml | 0.00 - 1.04 mg/100 ml |

Biosynthesis of Ferulic Acid

In plants, ferulic acid is synthesized via the shikimate pathway, a metabolic route that gives rise to aromatic amino acids and a wide array of secondary metabolites known as phenylpropanoids. The biosynthesis begins with the aromatic amino acids L-phenylalanine and L-tyrosine.

The key steps are:

-

Deamination: L-phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Alternatively, L-tyrosine can be directly converted to p-coumaric acid by tyrosine ammonia-lyase (TAL).

-

Hydroxylation: Cinnamic acid is hydroxylated to form p-coumaric acid.

-

Oxidation & Methylation: p-Coumaric acid is then oxidized to caffeic acid, which subsequently undergoes O-methylation, catalyzed by an S-adenosyl methionine (SAM)-dependent O-methyltransferase, to yield ferulic acid.

This pathway is crucial for the production of monolignols, the precursors to lignin, and other important plant compounds.

Experimental Protocols

The quantification of ferulic acid from plant matrices requires robust extraction and analytical methods. As ferulic acid is often bound to the cell wall, a hydrolysis step is typically necessary to release the molecule for analysis.

General Experimental Workflow

The process for analyzing ferulic acid in a plant sample generally follows a multi-step workflow from sample preparation to final quantification. This involves drying and grinding the sample, performing an extraction (with or without hydrolysis), purifying the extract, and finally analyzing it using chromatographic or spectrophotometric techniques.

Extraction of Total Ferulic Acid (Alkaline Hydrolysis)

This protocol is designed to liberate ferulic acid that is ester-linked to cell wall components.

-

Sample Preparation: Weigh approximately 0.5 g of finely ground, dried plant material into a suitable reaction vessel.

-

Hydrolysis: Add 25 mL of a 2 M NaOH solution. Purge the vessel with nitrogen gas to prevent oxidative degradation of phenolic compounds.

-

Incubation: Seal the vessel and incubate at room temperature for 24 hours in the dark with constant stirring.

-

Acidification: After incubation, cool the mixture in an ice bath and acidify to pH 2 with concentrated HCl.

-

Liquid-Liquid Extraction: Transfer the acidified mixture to a separatory funnel and extract the liberated ferulic acid three times with an equal volume of ethyl acetate.

-

Drying and Evaporation: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at <40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase (for HPLC) or a suitable solvent (for spectrophotometry) and filter through a 0.22 µm syringe filter prior to analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the separation and quantification of ferulic acid.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. × 250 mm) is commonly used.

-

Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of:

-

Solvent A: 1.0% Acetic Acid or 0.1% Formic Acid in water.

-

Solvent B: Acetonitrile or Methanol.

-

Example Gradient: Start with 19% B, hold for 18 minutes, then ramp to 100% B over the next 40 minutes.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection is typically performed at the maximum absorbance wavelength for ferulic acid, which is around 320 nm.

-

Quantification: A standard curve is generated using certified ferulic acid standards of known concentrations (e.g., 1-100 µg/mL). The concentration in the sample is determined by comparing its peak area to the standard curve.

Quantification by UV-Vis Spectrophotometry

This method is simpler and more rapid than HPLC but may be less specific if other compounds in the extract absorb at the same wavelength.

-

Reagent Preparation: Prepare a stock solution of ferulic acid standard (e.g., 1 mg/mL) in methanol or ethanol.

-

Standard Curve: From the stock solution, prepare a series of dilutions to create standards with concentrations ranging from approximately 1 to 30 µg/mL.

-

Measurement: Measure the absorbance of each standard and the sample extract at the wavelength of maximum absorbance for ferulic acid (~320 nm) against a solvent blank.

-

Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation from the curve to calculate the concentration of ferulic acid in the sample extract.

References

The Multifaceted Therapeutic Potential of Ferulic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its wide array of biological activities and therapeutic applications.[1][2] This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and cardioprotective properties of ferulic acid. It details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and visualizes key signaling pathways to support further research and drug development endeavors.

Biological Activities of Ferulic Acid

Ferulic acid's diverse pharmacological effects stem from its unique chemical structure, which enables it to act as a potent antioxidant and modulate various cellular signaling pathways.

Antioxidant Activity

The antioxidant prowess of ferulic acid is its most well-documented attribute. It effectively scavenges a variety of free radicals, including superoxide, hydroxyl radicals, and nitric oxide. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Antioxidant Activity Data

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 9.9 - 35.7 | [3] |

| ABTS Radical Scavenging | ~4.0 (comparative) | [3] |

Anti-inflammatory Activity

Ferulic acid exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It modulates key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Quantitative Anti-inflammatory Activity Data

| Target | IC50 Value | Cell Line/System | Reference |

| Cyclooxygenase-2 (COX-2) | Data not consistently reported in IC50 values; effects are shown via downregulation of expression. | Various | |

| Lipoxygenase (LOX) | Data not consistently reported in IC50 values; effects are shown via downregulation of expression. | Various |

Anti-cancer Activity

Emerging evidence highlights the potent anti-cancer effects of ferulic acid against various cancer cell lines. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[4] Ferulic acid has been shown to modulate critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Quantitative Anti-cancer Activity Data

| Cancer Cell Line | IC50 Value | Reference |

| Osteosarcoma (143B) | 59.88 µM (at 48h) | |

| Osteosarcoma (MG63) | 66.47 µM (at 48h) | |

| Breast Cancer (MCF-7) | 75.4 µg/mL (at 48h) | |

| Liver Cancer (HepG2) | 81.38 µg/mL (at 48h) | |

| Cervical Cancer (HeLa and Caski) | Effective in the range of 4–20 μM | |

| Prostate Cancer (PC-3) | 300 µM | |

| Prostate Cancer (LNCaP) | 500 µM | |

| Colorectal Cancer (HCT-15) | 154 µg/mL |

Anti-diabetic Activity

Ferulic acid has demonstrated promising anti-diabetic effects by improving insulin sensitivity, enhancing glucose uptake, and inhibiting key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase.

Quantitative Anti-diabetic Activity Data

| Enzyme | IC50 Value (mg/mL) | Reference |

| α-amylase | 0.622 - 3.8 | |

| α-glucosidase | 0.866 - 2.1 |

Neuroprotective Effects

Ferulic acid exhibits significant neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. Its neuroprotective mechanisms are attributed to its ability to counteract oxidative stress, reduce neuroinflammation, and inhibit the aggregation of amyloid-beta peptides. Studies have shown that ferulic acid can activate the Nrf2/heme oxygenase-1 (HO-1) system, a key cellular defense mechanism against oxidative stress.

Cardioprotective Effects

Ferulic acid has been shown to exert cardioprotective effects by mitigating oxidative stress and inflammation in cardiac tissues. It can protect cardiomyocytes from injury induced by various stressors. In vivo studies have demonstrated its ability to improve cardiac function in models of myocardial infarction.

Key Signaling Pathways Modulated by Ferulic Acid

The biological activities of ferulic acid are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

Ferulic acid has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, ferulic acid blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes.

Caption: Ferulic acid's inhibition of the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

In the context of cancer, ferulic acid has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. By downregulating the phosphorylation of key components like Akt and mTOR, ferulic acid can induce apoptosis and inhibit the growth of cancer cells.

Caption: Ferulic acid's inhibitory effect on the PI3K/Akt/mTOR pathway.

Nrf2-ARE Signaling Pathway

Ferulic acid is a known activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a primary cellular defense mechanism against oxidative stress. Ferulic acid promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant genes.

References

- 1. Brief review of trans-ferulic acid-loaded polymeric nanoformulations: pharmacological applications and future perspectives | springerprofessional.de [springerprofessional.de]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Ferulic Acid Alleviates Oxidative Stress-Induced Cardiomyocyte Injury by the Regulation of miR-499-5p/p21 Signal Cascade - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the shikimate pathway for ferulic acid biosynthesis.

An In-depth Technical Guide to the Shikimate Pathway for Ferulic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the shikimate and phenylpropanoid pathways, detailing the biosynthesis of ferulic acid, a phenolic compound with significant therapeutic and industrial interest. The document outlines the core enzymatic steps, regulatory mechanisms, quantitative data on key enzymes, and detailed experimental protocols for analysis.

Introduction to Ferulic Acid Biosynthesis

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound in the plant kingdom, synthesized as a key secondary metabolite. It plays a crucial role in the structural integrity of plant cell walls by cross-linking polysaccharides and lignin. Its potent antioxidant, anti-inflammatory, and neuroprotective properties have made it a subject of intense research for applications in pharmaceuticals, food preservation, and cosmetics.

The biosynthesis of ferulic acid originates from primary carbon metabolism and proceeds through two major consecutive pathways: the shikimate pathway and the phenylpropanoid pathway . The shikimate pathway converts simple carbohydrate precursors into aromatic amino acids, which then enter the phenylpropanoid pathway to be converted into a diverse array of phenolic compounds, including ferulic acid.[1][2][3]

The Shikimate Pathway: From Core Metabolism to Aromatic Amino Acids

The shikimate pathway is a seven-step metabolic route that links the glycolysis and pentose phosphate pathways to the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[4][5] This pathway is essential in plants, bacteria, fungi, and algae but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.

The pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway. The final product, chorismate, serves as a critical branch-point precursor for the synthesis of aromatic amino acids.

Core Enzymatic Reactions

The key enzymatic steps of the shikimate pathway are summarized below:

| Step | Substrate(s) | Enzyme | Product |

| 1 | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| 2 | DAHP | 3-dehydroquinate (DHQ) synthase | 3-dehydroquinate (DHQ) |

| 3 | DHQ | 3-dehydroquinate (DHQ) dehydratase | 3-dehydroshikimate (DHS) |

| 4 | DHS | Shikimate dehydrogenase | Shikimate |

| 5 | Shikimate | Shikimate kinase | Shikimate-3-phosphate |

| 6 | Shikimate-3-phosphate + PEP | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) |

| 7 | EPSP | Chorismate synthase | Chorismate |

Visualization of the Shikimate Pathway

The Phenylpropanoid Pathway: Conversion to Ferulic Acid

L-phenylalanine and L-tyrosine, produced via the shikimate pathway, are the primary precursors for the general phenylpropanoid pathway. This pathway generates a vast array of secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids like ferulic acid.

The biosynthesis of ferulic acid from L-phenylalanine involves a series of hydroxylation and methylation steps catalyzed by several key enzymes.

Core Enzymatic Reactions

| Step | Substrate | Enzyme | Product |

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | p-Coumarate 3-hydroxylase (C3H) | Caffeic acid |

| 4 | Caffeic acid | Caffeic acid 3-O-methyltransferase (COMT) | Ferulic acid |

Note: An alternative route can proceed via CoA-activated intermediates involving 4-coumarate-CoA ligase (4CL) and caffeoyl-CoA 3-O-methyltransferase (CCOMT).

Visualization of the Phenylpropanoid Pathway to Ferulic Acid

Regulation of the Pathway

The flux through the shikimate and phenylpropanoid pathways is tightly regulated to meet the metabolic demands of the cell. Regulation occurs at both the enzymatic and transcriptional levels.

-

Feedback Inhibition : The first enzyme of the shikimate pathway, DAHP synthase (DHS), is a key regulatory point. In many plants, isoforms of this enzyme are subject to feedback inhibition by aromatic amino acids or downstream products of the phenylpropanoid pathway, such as caffeate.

-

Transcriptional Control : The expression of genes encoding pathway enzymes is often coordinated. Transcription factors, such as those from the R2R3-MYB family, can directly bind to the promoters of genes in both the shikimate and phenylpropanoid pathways, thereby controlling the overall flux towards specific end-products.

Visualization of Regulatory Feedback

Experimental Protocols

Spectrophotometric Assay for Shikimate Dehydrogenase Activity

This protocol measures the activity of shikimate dehydrogenase by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM Shikimate solution

-

5 mM NADP+ solution

-

Enzyme extract or purified shikimate dehydrogenase

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

850 µL of 100 mM Tris-HCl buffer (pH 7.5)

-

50 µL of 10 mM shikimate solution

-

50 µL of 5 mM NADP+ solution

-

-

Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 50 µL of the enzyme extract.

-

Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Quantification of Ferulic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the extraction and quantification of ferulic acid from a biological matrix (e.g., plant tissue or microbial culture).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% acetic acid

-

Ferulic acid standard

-

Ethyl acetate for extraction

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation (Extraction):

-

For microbial cultures, centrifuge the broth, acidify the supernatant to pH 2-3 with HCl, and extract twice with an equal volume of ethyl acetate.

-

For plant tissue, homogenize the sample in 80% methanol, centrifuge, and collect the supernatant.

-

Evaporate the organic solvent from the pooled extracts under vacuum or nitrogen.

-

Re-dissolve the dried residue in a known volume of the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically used. For example: start with 95% A and 5% B, ramp to 50% A and 50% B over 20 minutes.

-

Flow Rate: 0.7-1.0 mL/min.

-

Detection: UV detector set to 320 nm, where ferulic acid has strong absorbance.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of the ferulic acid standard.

-

Plot the peak area against concentration to generate a linear regression.

-

Quantify the amount of ferulic acid in the sample by comparing its peak area to the standard curve. The retention time for ferulic acid should match that of the standard.

-

Visualization of HPLC Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. [PDF] Shikimic Acid Pathway in Biosynthesis of Phenolic Compounds | Semantic Scholar [semanticscholar.org]

- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ferulic Acid in Biological Matrices using Ferulic Acid-d3 as an Internal Standard by LC-MS/MS

Introduction

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic compound with potent antioxidant and anti-inflammatory properties, making it a subject of interest in pharmaceutical, nutraceutical, and cosmetic research.[1] Accurate quantification of ferulic acid in biological matrices such as plasma, urine, and tissue extracts is crucial for pharmacokinetic, metabolic, and efficacy studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of small molecules in complex samples.[2] The use of a stable isotope-labeled internal standard, such as Ferulic Acid-d3, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the results.[3][4]

This application note provides a detailed protocol for the quantification of ferulic acid in biological samples using this compound as an internal standard with LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of ferulic acid. The use of this compound as an internal standard is critical for achieving this level of performance, particularly in complex biological matrices.

| Parameter | Typical Value | Reference(s) |

| Linearity Range | 0.1 - 100 µg/mL | [5] |

| Correlation Coefficient (r²) | ≥ 0.999 | |

| Limit of Detection (LOD) | 0.01 - 0.23 µg/mL | |

| Limit of Quantification (LOQ) | 0.03 - 0.77 µg/mL | |

| Accuracy (Recovery) | 95.4% - 111.4% | |

| Precision (%CV) | < 15% |

Experimental Protocols

Materials and Reagents

-

Ferulic Acid analytical standard

-

This compound internal standard (IS)

-

LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

-

LC-MS grade formic acid

-

Biological matrix (e.g., human plasma, rat urine)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ferulic Acid and this compound by dissolving an accurately weighed amount of each compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Ferulic Acid by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from biological fluids like plasma.

-

Pipette 100 µL of the biological sample (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank matrix samples).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC) System:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

Mass Spectrometry (MS) System:

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Ferulic Acid 193.1 134.1 | this compound | 196.1 | 137.1 |

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Calibration and Quantification

-

Prepare a calibration curve by spiking known concentrations of Ferulic Acid working standards into the blank biological matrix.

-

Process the calibration standards, quality control samples, and unknown samples as described in the sample preparation protocol.

-

Analyze the samples using the optimized LC-MS/MS method.

-

Quantify the amount of Ferulic Acid in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Diagrams

References

- 1. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

Application Notes: Quantitative Analysis of Ferulic Acid-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Ferulic Acid-d3, a deuterated stable isotope of ferulic acid, used as an internal standard (IS) in bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.

Introduction

Ferulic acid is a phenolic compound with various pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Accurate quantification of ferulic acid in biological matrices is crucial for pharmacokinetic, metabolic, and efficacy studies. This compound, with its deuterium labels, is an ideal internal standard as it co-elutes with the unlabeled ferulic acid and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

This protocol is designed for the quantification of ferulic acid in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The methodology described herein is based on established bioanalytical principles and can be adapted for other biological matrices.

Experimental Protocols

Materials and Reagents

-

Ferulic Acid (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Control biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.

Procedure:

-

Thaw plasma samples at room temperature.

-

Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A reversed-phase C18 column is typically used for the separation of ferulic acid. A gradient elution with acetonitrile and water, both containing formic acid, is recommended to achieve good peak shape and ionization.

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.5 | 90 |

| 3.0 | 90 |

| 3.1 | 10 |

| 5.0 | 10 |

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for selective and sensitive quantification.

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

The MRM transitions (precursor ion -> product ion) and collision energies must be optimized for the specific instrument being used. The precursor ion for ferulic acid in negative mode is [M-H]⁻ at m/z 193. For this compound, the precursor ion will be shifted by the number of deuterium atoms. Assuming three deuterium atoms, the precursor ion [M-H]⁻ will be at m/z 196.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ferulic Acid | 193 | 134 | Optimized for instrument |

| This compound (IS) | 196 | 137 | Optimized for instrument |

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables.

Table 1: Linearity of Calibration Curve